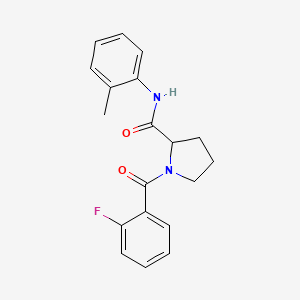
ethyl 2-(4-isopropylphenoxy)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-isopropylphenoxy)-2-methylpropanoate, commonly known as fenoxycarb, is an insect growth regulator that has been extensively studied for its potential use in pest control. It is a white, crystalline solid that is soluble in organic solvents and is used in both agricultural and residential settings.
Mécanisme D'action
Fenoxycarb works by disrupting the normal development of insect larvae, preventing them from reaching maturity and reproducing. It does this by interfering with the synthesis of chitin, a key component of the insect exoskeleton. As a result, insects exposed to fenoxycarb are unable to molt properly and eventually die.
Biochemical and Physiological Effects:
Fenoxycarb has been shown to have relatively low toxicity to mammals, including humans. It is rapidly metabolized and excreted, with no evidence of accumulation in the body. However, it can be toxic to some aquatic organisms, and care should be taken to avoid contamination of water sources.
Avantages Et Limitations Des Expériences En Laboratoire
Fenoxycarb has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and is readily available in large quantities. In addition, it has a well-established mechanism of action and has been extensively studied for its potential use in pest control.
However, there are also some limitations to its use. For example, it may not be effective against all insect species, and its effects may be influenced by environmental factors such as temperature and humidity.
Orientations Futures
There are several potential future directions for research on fenoxycarb. One area of interest is the development of new formulations that are more effective against a wider range of insect species. Another area of research is the potential use of fenoxycarb in combination with other insecticides or pest control methods to improve overall efficacy. Finally, there is ongoing interest in studying the ecological impacts of fenoxycarb and other insect growth regulators on non-target organisms and the broader environment.
Méthodes De Synthèse
Fenoxycarb can be synthesized through a multi-step process that involves the reaction of 4-isopropylphenol with ethyl 2-bromo-2-methylpropanoate, followed by the addition of a base and a subsequent esterification reaction. The final product is purified through recrystallization and is typically obtained in high yield.
Applications De Recherche Scientifique
Fenoxycarb has been extensively studied for its potential use as an insect growth regulator in pest control. It has been shown to be effective against a wide range of insect species, including mosquitoes, fruit flies, and cockroaches. In addition, it has been found to be relatively safe for use around humans and other non-target organisms.
Propriétés
IUPAC Name |
ethyl 2-methyl-2-(4-propan-2-ylphenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-6-17-14(16)15(4,5)18-13-9-7-12(8-10-13)11(2)3/h7-11H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHOYOULIBHLIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[3-(1-pyrrolidinyl)butyl]amine](/img/structure/B6139773.png)

![{3-(2,4-difluorobenzyl)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6139787.png)
![8-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6139789.png)



![3-[(benzylamino)methyl]-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6139829.png)
![N-(3-acetylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6139833.png)
![1-[2-({2-[2-hydroxy-3-(1-piperidinyl)propoxy]benzyl}amino)ethyl]-2-pyrrolidinone](/img/structure/B6139841.png)
![N,N-dimethyl-1-[(5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolyl)carbonyl]-3-pyrrolidinamine](/img/structure/B6139863.png)
![1,3,5-tris[3-(diethylamino)-2-hydroxypropyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B6139868.png)

![3-(4-fluorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6139879.png)